N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide
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Overview
Description
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide is an organic compound with the molecular formula C13H16N2O2 This compound is characterized by the presence of an amide group attached to a phenyl ring, which is further substituted with a methyl group and a prop-2-enoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide typically involves the reaction of 2-methyl-3-nitrobenzoic acid with prop-2-enoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced to the corresponding amine, which is subsequently acylated with propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-phenylpropanamide: Similar structure but lacks the prop-2-enoylamino group.
N-methylpropanamide: Similar structure but lacks the phenyl ring.
N-(2-methylphenyl)propanamide: Similar structure but lacks the prop-2-enoylamino group.
Uniqueness
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide is unique due to the presence of both the prop-2-enoylamino group and the phenyl ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-12(16)14-10-7-6-8-11(9(10)3)15-13(17)5-2/h4,6-8H,1,5H2,2-3H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYBGOIWXHXHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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